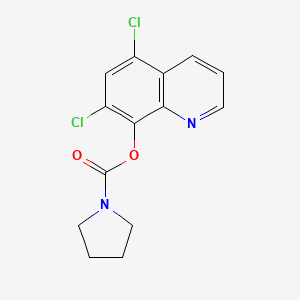
5,7-dichloro-8-quinolinyl 1-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Research in the field of quinolinyl derivatives and pyrrolidinecarboxylates encompasses a variety of synthetic strategies. For instance, the palladium-catalyzed intramolecular arylation has been employed for the synthesis of novel tetracyclic structures, indicative of the potential methodologies that could be applied to the synthesis of 5,7-dichloro-8-quinolinyl 1-pyrrolidinecarboxylate (Delest et al., 2004). Additionally, Diels-Alder reactions of N-acyliminium cations with olefins in the presence of BF3·Et2O have been utilized for the efficient synthesis of pyrrolo- and pyrrolidino[1,2-a]quinolin-1-ones, underscoring the versatility and efficiency of synthetic approaches in this domain (Zhang, Huang, & Wang, 2006).
Molecular Structure Analysis
The molecular structure of quinoline derivatives often undergoes detailed examination to elucidate the configuration and conformation of these compounds. For example, crystal structure analysis has provided insights into the arrangement of substituents and the overall molecular geometry, which are critical for understanding the chemical behavior and reactivity of these molecules (Rambabu et al., 2013).
Chemical Reactions and Properties
Quinoline and pyrrolidine derivatives engage in a variety of chemical reactions, reflecting their rich chemistry. The formation of novel quinolin-8-ol derivatives through optimized reactions highlights the potential for diverse functionalization and the synthesis of complex molecules (Patel, Patel, & Patel, 2011). These reactions not only extend the chemical repertoire of these compounds but also enhance their applicability in various fields.
Safety and Hazards
特性
IUPAC Name |
(5,7-dichloroquinolin-8-yl) pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c15-10-8-11(16)13(12-9(10)4-3-5-17-12)20-14(19)18-6-1-2-7-18/h3-5,8H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOYIYXDWNYION-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

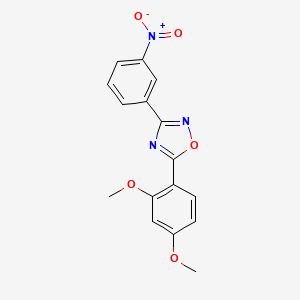
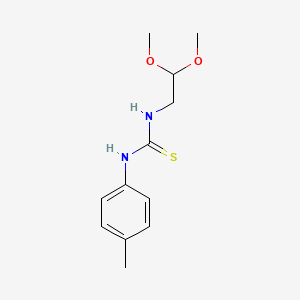
![5-[5-(2-thienyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5818650.png)

![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5818674.png)
![2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5818686.png)
![4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5818691.png)
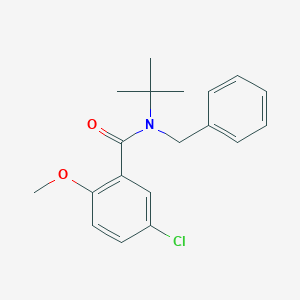
![N-[4-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B5818701.png)
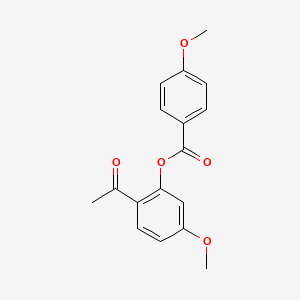
![2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5818713.png)

![4-[(2,5-dimethylphenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5818725.png)
